Pyrethrin I
Overview
Description
Synthesis Analysis
The synthesis of Pyrethrin I involves extracting the active components from the flowers of the Chrysanthemum plant. This process is followed by the separation and purification of the specific pyrethrin compounds, including Pyrethrin I. The complexity of the synthesis process is attributed to the natural origin of the compound and the need to maintain its insecticidal efficacy while ensuring minimal toxicity to mammals (Hodoșan et al., 2023).
Molecular Structure Analysis
Pyrethrin I's effectiveness as an insecticide is closely related to its molecular structure, which allows it to target the nervous system of insects selectively. The structure of Pyrethrin I includes a cyclopropane carboxylate ester and a chrysanthemic acid moiety, which are critical for its interaction with the sodium channels in insect neurons. This interaction disrupts the normal function of these channels, leading to the insect's paralysis and death (Zhu et al., 2020).
Chemical Reactions and Properties
Pyrethrin I undergoes various chemical reactions, including photodegradation and hydrolysis, which can affect its stability and insecticidal activity. These reactions are influenced by environmental factors such as light, temperature, and pH levels. The chemical properties of Pyrethrin I, including its reactivity and degradation pathways, are essential for understanding its behavior in the environment and its safety profile (Zhu et al., 2020).
Physical Properties Analysis
The physical properties of Pyrethrin I, such as its solubility in water and organic solvents, volatility, and melting point, play a significant role in its application as an insecticide. These properties determine how Pyrethrin I can be formulated and applied in different settings, affecting its efficacy and persistence in the environment (Zhu et al., 2020).
Chemical Properties Analysis
Pyrethrin I's chemical properties, including its mode of action on insect nervous systems, selectivity, and toxicity profile, are fundamental to its use as an insecticide. Understanding these properties is crucial for optimizing its use while minimizing potential adverse effects on non-target organisms and the environment (Zhu et al., 2020).
- (Hodoșan et al., 2023)
- (Zhu et al., 2020)
Scientific Research Applications
Biopesticide Application :
- Pyrethrin is recognized for its very high efficacy against a broad spectrum of pests combined with minor adverse effects on human health and the environment. Despite being largely replaced by synthetic derivatives (pyrethroids) in the past, the harmful effects of pyrethroids on various species and ecosystems have led to a reconsideration of pyrethrin's use. Research spanning a century (1920–2020) focuses on its properties, use as a source of pyrethrins, current advantages and disadvantages, toxicity, biosynthesis, production potential, and development of new products. The goal is to enhance the use of this effective but underused phytochemical insecticide (Jeran et al., 2020).
Synergistic Effects with Other Compounds :
- Piperonyl butoxide (PBO) is a well-known synergist of pyrethrins, used to intensify their effects, particularly on the sodium channel in membranes. Studies demonstrate that PBO significantly potentiates the inhibiting effect of pyrethrin on ATPase activity, a marker for the membrane effects of pyrethrin, indicating that PBO is an effective synergist and very toxic in high concentrations. This research is crucial for understanding the enhanced effects and potential risks of pyrethrin in combination with other chemicals (Kakko et al., 2000).
In Vitro Production and Biotechnology :
- As the world production of natural pyrethrins falls short of global market demand, research has explored in vitro production as an alternative to conventional cultivation methods. Different biotechnological alternatives like callus cultures, shoot and root cultures, plant cell suspension cultures, and bioconversion of precursors have been reviewed. Although industrial applications are limited due to low economical viability and technological feasibility at large scale, bioconversion of readily available precursors appears attractive for future industrial production of pyrethrins (Hitmi et al., 2000).
Biosynthesis and Regulation :
- Understanding the mechanism of pyrethrin biosynthesis is crucial for enhancing its production and application. Research has indicated that the acid and alcohol moieties of pyrethrins are biosynthesized via the 2-C-methyl-D: -erythritol 4-phosphate (MEP) and oxylipin pathways, respectively. Studies also show that biosynthesis is enhanced in response to both volatile and nonvolatile signals, providing insights into the regulation and potential ways to increase pyrethrin production (Matsuda, 2012).
Safety And Hazards
Pyrethrin I can be irritating if it gets on your skin. It can also cause tingling or numbness at the site of contact . High levels of pyrethrins or pyrethroids can cause dizziness, headache, nausea, muscle twitching, reduced energy, changes in awareness, convulsions and loss of consciousness . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
properties
IUPAC Name |
[(1S)-2-methyl-4-oxo-3-[(2Z)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h7-9,11,16,18-19H,1,10,12H2,2-6H3/b9-8-/t16-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVGZAWFACYCSP-VUMXUWRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C/C=C\C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034499 | |
Record name | Pyrethrin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
BP: 170 °C at 0.1 mm Hg, decomposes, BP: 146-150 °C at 0.0005 mm Hg | |
Record name | PYRETHRIN I | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in kerosene, ethylene dichloride, nitromethane., Soluble in ethanol, ethyl ether, carbon tetrachloride, petroleum ether, In water, 0.2 mg/L (temperature not specified) | |
Record name | PYRETHRIN I | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.5192 g/cu cm at 18 °C | |
Record name | PYRETHRIN I | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.03X10-5 mm Hg at 25 °C | |
Record name | PYRETHRIN I | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, Mode of action of pyrethrum & related cmpd has been studied more in insects & in other invertebrates than in mammals. This action involves ion transport through the membrane of nerve axons &, at least in invertebrates & lower vertebrates, it exhibits a negative temperature coefficient. In both of these important ways & in many details, the mode of action of pyrethrin & pyrethroids resembles that of DDT. Esterases & mixed-function oxidase system differ in their relative importance for metabolizing different synthetic pyrethroids. The same may be true of the constituents of pyrethrum, depending on strain, species, & other factors. /Pyrethrins and pyrethroids/, The primary site of action for pyrethrins ... is the sodium channel of nerve cells. Using a variety of methods, including voltage clamp and patch clamp techniques, it has been shown that pyrethrins ... slow the closing of sodium channel gates following an initial influx of sodium during the depolarizing phase of an action potential, which results in a prolonged sodium tail current., Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis & death follow. /Pyrethrins/ | |
Record name | PYRETHRIN I | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Pyrethrin I | |
Color/Form |
Viscous liquid | |
CAS RN |
121-21-1 | |
Record name | Pyrethrin I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrethrin I [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrethrin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-4-oxo-3-(penta-2,4-dienyl)cyclopent-2-enyl [1R-[1α[S*(Z)],3β]]-chrysanthemate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRETHRIN I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T018I9EQOL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PYRETHRIN I | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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